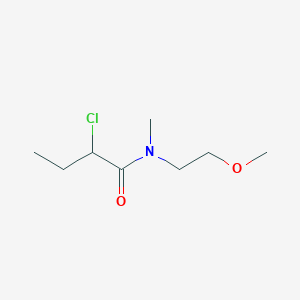

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-4-7(9)8(11)10(2)5-6-12-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPLCXZLHGVILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CCOC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(2-methoxyethyl)-N-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is . It features a chloro group, a methoxyethyl substituent, and a methyl amide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro group may enhance lipophilicity, facilitating membrane permeability and receptor binding. This compound has been studied for its potential effects on neurotransmitter systems and inflammatory pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways. Further investigations are required to elucidate the specific mechanisms involved.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by BenchChem demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong antibacterial properties.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The results showed significant cell death at concentrations above 50 µM, with an IC50 value calculated at approximately 30 µM for certain cell types. This suggests a promising avenue for further cancer research.

Data Table: Biological Activity Summary

| Activity | Effect | IC50/MIC | Reference |

|---|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Low micromolar range | |

| Cytotoxicity | Induces apoptosis in cancer cells | ~30 µM |

Comparison with Similar Compounds

Chloroacetamide Herbicides (Acetamide Backbone)

Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) .

| Property | Alachlor | 2-Chloro-N-(2-Methoxyethyl)-N-Methylbutanamide |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₂ | C₈H₁₅ClNO₂ (inferred) |

| Molecular Weight (g/mol) | 269.77 | ~208.67 |

| Backbone | Acetamide (C₂) | Butanamide (C₄) |

| Key Substituents | Diethylphenyl, methoxymethyl | Methyl, 2-methoxyethyl |

| LogP (Lipophilicity) | ~3.5 (estimated) | ~1.5–2.0 (predicted) |

| Bioactivity | Herbicide | Unknown (likely varies with substituents) |

Key Differences :

Substituted Butanamides

Example : N-Benzyl-2-chloro-2-ethylbutanamide (CAS 73758-49-3) .

| Property | N-Benzyl-2-chloro-2-ethylbutanamide | Target Compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClNO | C₈H₁₅ClNO₂ |

| Molecular Weight (g/mol) | 239.74 | ~208.67 |

| Substituents | Benzyl, ethyl | Methyl, 2-methoxyethyl |

| LogP | 3.3 | ~1.5–2.0 |

| Hydrogen Bond Donors | 1 | 1 |

Key Differences :

Heterocyclic Derivatives

Example : 2-Chloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methoxyethyl)acetamide (Molecular Weight: 269.75 g/mol) .

| Property | Heterocyclic Acetamide | Target Compound |

|---|---|---|

| Molecular Formula | C₉H₁₆ClNO₄S | C₈H₁₅ClNO₂ |

| Key Features | Sulfone-containing thiolane ring | Linear butanamide chain |

| Bioactivity | Unreported | Unreported |

Key Differences :

Amino-Substituted Butanamides

Example: 2-Amino-N-(2-chlorophenyl)-3-methylbutanamide (Molecular Weight: 226.70 g/mol) .

| Property | Amino-Substituted Butanamide | Target Compound |

|---|---|---|

| Functional Groups | Amino, chlorophenyl | Chloro, methoxyethyl |

| Hydrogen Bond Donors | 2 (NH₂ and NH) | 1 (amide NH) |

Key Differences :

- The amino group increases hydrogen-bonding capacity, which could enhance target binding but reduce blood-brain barrier penetration compared to the chloro-methoxyethyl analog .

Research Findings and Implications

Role of Substituents :

- Methoxyethyl groups (as in and ) improve solubility and may enhance interactions with polar enzyme active sites, as seen in antifungal boronic acid derivatives .

- Chloro substituents at the α-position (e.g., 2-chloro in butanamides) are common in agrochemicals for their electrophilic reactivity, aiding in covalent binding to biological targets .

Structural-Activity Relationships (SAR) :

- Increasing carbon chain length (e.g., acetamide → butanamide) reduces volatility but may decrease bioavailability due to higher molecular weight .

- Aromatic substituents (e.g., benzyl in ) enhance lipophilicity, whereas alkoxy groups (e.g., methoxyethyl) balance solubility and membrane permeability .

Preparation Methods

Reaction Components

- Chloroacetyl chloride or analogous chloro-substituted acid chloride : Provides the acyl chloride group necessary for amide bond formation.

- 2-methoxyethylamine : Serves as the nucleophilic amine component.

- Methylamine : Used to introduce the N-methyl substituent on the amide nitrogen.

Reaction Process

- The reaction typically proceeds via nucleophilic substitution where the amine attacks the carbonyl carbon of the chloro-substituted acid chloride.

- Careful control of temperature and stoichiometry is essential to favor the formation of the desired amide and to avoid side reactions such as hydrolysis or over-acylation.

- The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acid chloride.

- After the reaction, purification steps such as extraction, washing, and recrystallization are employed to isolate the pure product.

This method is outlined as follows:

| Step | Description |

|---|---|

| 1 | Dissolve 2-methoxyethylamine and methylamine in a suitable solvent (e.g., dichloromethane). |

| 2 | Slowly add chloroacetyl chloride under cooling to maintain temperature below 10°C. |

| 3 | Stir the reaction mixture for several hours at controlled temperature to complete acylation. |

| 4 | Quench the reaction, extract the product, and purify by recrystallization or chromatography. |

This synthesis route is supported by Vulcanchem's product data and synthesis description.

Preparation of 2-methoxyethylamine Intermediate

Since 2-methoxyethylamine is a key starting material for the synthesis, its preparation is also relevant.

Boc Protection and Nucleophilic Substitution Route

- Starting from 2-bromoethylamine hydrobromide, the amine group is Boc-protected to form N-Boc bromoethylamine.

- This intermediate undergoes nucleophilic substitution with sodium methoxide to introduce the methoxy group, yielding N-Boc-2-methoxyethylamine.

- Deprotection of the Boc group under acidic or basic conditions affords 2-methoxyethylamine salt.

- Finally, basification and extraction yield pure 2-methoxyethylamine.

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| S1 | Boc protection of 2-bromoethylamine hydrobromide | Boc anhydride, triethylamine or diisopropylethylamine, DCM solvent, <10°C |

| S2 | Nucleophilic substitution of bromine with methoxide | Sodium methoxide in methanol, reflux 8 hours |

| S3 | Boc deprotection to yield 2-methoxyethylamine salt | Acidic or basic conditions |

| S4 | Alkaline dissociation and extraction of free amine | NaOH, extraction with dichloromethane, distillation |

This method is detailed in patent CN113999125A with examples illustrating yields and NMR characterization confirming product identity.

Alternative Synthetic Approaches and Considerations

While the main method relies on direct acylation of amines with acid chlorides, other synthetic strategies for related amides include:

- Amidation via coupling agents : Using carbodiimides or other coupling reagents to form amide bonds from carboxylic acids and amines.

- Reductive alkylation : Modifying amine substituents post-amide formation.

- N-alkylation : Methylation of amide nitrogen after initial amide synthesis.

However, these alternative methods are less commonly reported for this specific compound and may involve more complex steps or lower selectivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1. Synthesis of 2-methoxyethylamine | Boc protection, nucleophilic substitution, deprotection | Key intermediate for amide synthesis |

| 2. Acylation with chloro-substituted acid chloride | 2-methoxyethylamine + methylamine + chloroacetyl chloride, low temp, anhydrous | Formation of this compound |

| 3. Purification | Extraction, washing, recrystallization | High purity product |

Research Findings and Notes

- The reaction conditions must be optimized to avoid side reactions such as hydrolysis of acid chlorides or over-alkylation.

- The Boc protection strategy for 2-methoxyethylamine synthesis provides a high-yield and pure intermediate, facilitating the overall synthesis.

- Analytical techniques such as NMR spectroscopy confirm the structure and purity of intermediates and final products.

- Future research may explore modifications of the synthetic route to improve yield, selectivity, or scalability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxyethyl)-N-methylbutanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. For example, reacting 2-chloro-butanoyl chloride with N-(2-methoxyethyl)-N-methylamine under anhydrous conditions (e.g., THF, 0–5°C) yields the target amide. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acyl chloride to amine), using triethylamine as a base to neutralize HCl, and maintaining low temperatures to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 3.5–3.7 ppm (m, 4H, -OCH₂CH₂N-) and δ 3.3 ppm (s, 3H, -OCH₃) confirm the methoxyethyl group. The N-methyl group appears at δ 2.8–3.0 ppm (s, 3H).

- ¹³C NMR : Carbonyl resonance at ~170 ppm (C=O), and chlorine-substituted carbon at ~45 ppm (C-Cl).

- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-Cl). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in chloroacetamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions. For example, in related N-aryl chloroacetamides, the C-Cl bond length is ~1.76 Å, and the amide C=O bond is ~1.23 Å. Hydrogen bonding between the amide N-H and adjacent oxygen/methoxy groups stabilizes the crystal lattice. Such data resolve stereoelectronic effects and guide structure-activity relationship (SAR) studies .

Q. What computational strategies predict the reactivity and stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model hydrolysis pathways. The chloro group’s electrophilicity makes it susceptible to nucleophilic attack, with activation energies ~25–30 kcal/mol in aqueous environments. Solvent models (e.g., PCM for water) predict stability: polar aprotic solvents (DMF, DMSO) stabilize the compound, while protic solvents accelerate degradation .

Q. How can researchers address contradictions in reported biological activities of related chloroacetamides?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from assay conditions (pH, temperature) or cell-line specificity. Systematic meta-analysis with standardized protocols (e.g., fixed ATP concentration in kinase assays) reduces variability. Comparative studies using isogenic cell lines can isolate compound-specific effects from genetic background noise .

Q. What experimental designs elucidate the mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure initial reaction rates at varying substrate/compound concentrations to determine inhibition type (competitive/uncompetitive).

- Docking Simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.